5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy of this compound would exhibit characteristic signals that confirm its structure:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (chloropropanoyl) | 1.5-1.7 | Doublet | 3H |
| CH-Cl | 4.3-4.6 | Quartet | 1H |
| Pyridine ring CH₂ groups | 2.0-3.5 | Multiplets | 6H |
| Pyrrole ring junction CH | 3.8-4.2 | Multiplet | 1H |
| Pyridine ring junction CH | 3.0-3.5 | Multiplet | 1H |
| NH | 8.0-8.5 | Broad singlet | 1H |
Carbon-13 (¹³C) NMR would reveal distinct resonances for each carbon environment:
| Carbon Environment | Expected Chemical Shift (ppm) |
|---|---|
| CH₃ (chloropropanoyl) | 20-22 |
| Ring CH₂ carbons | 25-45 |
| CH-Cl | 50-55 |
| Ring junction carbons | 40-60 |
| Carbonyl carbons (C=O) | 165-175 |
NMR experiments in different solvents would show characteristic solvent-dependent shifts, with data potentially collected in deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone (acetone-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy would reveal functional group vibrations characteristic of this compound:
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretching | 3200-3300 | Medium to strong |
| C-H stretching (aliphatic) | 2850-3000 | Medium |
| C=O stretching (amide, lactam) | 1680-1720 | Strong |
| C=O stretching (acyl) | 1700-1730 | Strong |
| C-N stretching | 1400-1450 | Medium |
| C-Cl stretching | 700-750 | Medium |
These spectral features would confirm the presence of the key functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure:
| Ion Type | m/z Value | Relative Abundance | Fragment Identity |
|---|---|---|---|
| Molecular ion (M⁺) | 244 | Variable | [C₁₀H₁₃ClN₂O₃]⁺ |
| Isotope peak (M+2)⁺ | 246 | ~33% of M⁺ | [C₁₀H₁₃³⁷ClN₂O₃]⁺ |
| Fragment | 209 | Variable | [M-Cl]⁺ |
| Fragment | 201 | Variable | [M-CH₃CO]⁺ |
| Fragment | 173 | Variable | [M-C₃H₆ClO]⁺ |
The characteristic chlorine isotope pattern with peaks at m/z 244 and 246 in approximately 3:1 ratio would provide clear evidence for the presence of a single chlorine atom in the structure. High-resolution mass spectrometry would confirm the exact mass of the molecular ion, with an expected value of 244.0615 for the monoisotopic mass.
Properties
IUPAC Name |
5-(2-chloropropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-5(11)10(16)13-3-2-6-7(4-13)9(15)12-8(6)14/h5-7H,2-4H2,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYRISMBEINIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2C(C1)C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various biomolecules. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The interaction with FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the inhibition of FGFRs by this compound can lead to reduced cell proliferation and increased apoptosis. Additionally, it can affect cell migration and invasion, which are critical processes in cancer metastasis. The modulation of these cellular processes highlights the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of their kinase activity. This binding prevents the phosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. By inhibiting these pathways, the compound can modulate gene expression and cellular responses, ultimately affecting cell proliferation, survival, and migration.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes. Over time, the compound may undergo degradation, which can affect its potency and efficacy. Long-term studies in cell cultures have demonstrated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits target enzymes without causing significant toxicity. At higher dosages, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation These metabolic processes result in the formation of metabolites that can be excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes through passive diffusion and active transport mechanisms involving specific transporters. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins, which can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and other biomolecules. The presence of targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and help optimize its therapeutic applications.
Biological Activity
5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound belongs to the pyrrolo[3,4-c]pyridine family, which is known for its diverse biological activities. The synthesis of derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been explored in various studies. For instance, a study highlighted the synthesis of new derivatives that exhibited analgesic and sedative properties through acylation methods .
Analgesic and Sedative Properties
Research indicates that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic activity. In a study using the “hot plate” and “writhing” tests, several compounds demonstrated stronger analgesic effects than aspirin, with some showing comparable effects to morphine. Specifically, derivatives labeled as 9 and 11 were noted for their high activity in the writhing test while maintaining lower toxicity profiles compared to traditional analgesics .
The mechanism underlying the analgesic effects involves modulation of pain pathways in the central nervous system. The sedative effects observed in some derivatives suggest potential interactions with GABAergic systems or other neurotransmitter systems that mediate sedation and pain relief. The relationship between structural modifications and biological activity has been a focal point in understanding these mechanisms .
Case Studies
- Case Study on Derivative Activity : A series of studies have evaluated various derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione for their pharmacological profiles. Compounds were tested for their ability to inhibit locomotor activity in mice and prolong sleep induced by thiopental. Results showed that certain derivatives significantly reduced locomotor activity while enhancing sleep duration, indicating a sedative effect alongside analgesia .
- Comparative Analysis : In comparative studies against established analgesics like morphine and aspirin, certain derivatives of this compound demonstrated superior efficacy in pain management with reduced side effects. This positions these compounds as promising candidates for further development in pain management therapies .
Data Table: Biological Activity Summary
| Compound ID | Analgesic Activity (Writhing Test) | Sedative Activity (Thiopental Sleep) | Toxicity Comparison |
|---|---|---|---|
| 8 | Moderate | Low | Lower than Aspirin |
| 9 | High | Moderate | Comparable to Morphine |
| 11 | High | High | Lower than Aspirin |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are highly dependent on substituent modifications. Below is a detailed comparison:
Structural Modifications and Antimycobacterial Activity
Pyrrolopyridine-diones with optimized substituents exhibit potent activity against Mycobacterium tuberculosis (Mtb). For example:
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (van der Westhuyzen et al., 2015): MIC90: 0.065 µM against Mtb. Key features: Replacement of ester linkages with methyl oxadiazole improved metabolic stability in mouse pharmacokinetic (PK) studies .
- Lead compound 5h (Novartis Institute for Tropical Diseases): MIC90: <0.156 µM in replicating Mtb. Drawback: High clearance in mouse plasma, mitigated by co-dosing with CYP inhibitors .
Comparison with 5-(2-chloropropanoyl) derivative: The 2-chloropropanoyl group may enhance target binding via halogen interactions, but its metabolic stability compared to oxadiazole-containing analogs remains unverified. The absence of resistance mutations in Mtb exposed to this chemical class suggests a novel mechanism, likely targeting the QcrB subunit of the cytochrome bc₁ complex .
Analgesic and CNS Activity
Modifications to the nitrogen atom of the pyrrolopyridine-dione core significantly alter biological outcomes:
- N-(2-Hydroxy-3-[4-phenylpiperazinyl]propyl)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione :
- N-[4-Phenyl-1-piperazinyl]alkyl derivatives :
However, its chlorinated acyl chain may confer distinct physicochemical properties (e.g., lipophilicity) that influence blood-brain barrier penetration or off-target effects .
Metabolic Stability and Reactivity
- Ester-containing analogs: Prone to hydrolysis in vivo, leading to poor PK profiles. Example: Early hits from Novartis’ library required optimization to oxadiazole bioisosteres for stability .
Comparison with 5-(2-chloropropanoyl) derivative: The chloro-substituted propanoyl group likely improves stability compared to esters but may still undergo metabolic dehalogenation. Its electrophilic chlorine atom could also mediate covalent interactions with biological nucleophiles, a feature absent in oxadiazole or azido analogs .
Data Tables
Table 2: Substituent Impact on Pharmacological Profile
| Substituent Type | Metabolic Stability | Target Affinity | Toxicity Considerations |
|---|---|---|---|
| Ester | Low | Moderate (Mtb) | Hydrolysis byproducts |
| Methyl oxadiazole | High | High (QcrB subunit) | Low |
| 2-Chloropropanoyl | Moderate | Undetermined (likely QcrB) | Potential dehalogenation |
| Azidoacetyl | High | Click chemistry utility | Azide reactivity |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds in two main stages:
Stage 1: Preparation of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core
This involves constructing the hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione skeleton, often starting from substituted pyridine derivatives or related intermediates. Methods include cyclization and condensation reactions that yield the bicyclic imide structure characteristic of the compound.Stage 2: Acylation with 2-chloropropanoyl moiety
The key functionalization step is the introduction of the 2-chloropropanoyl group at the 5-position of the hexahydro-pyrrolopyridine core. This is generally achieved by reacting the core compound with 2-chloropropanoyl chloride or related acylating agents under controlled conditions to ensure selective acylation.
Detailed Preparation Methodology
Based on the synthesis of related derivatives like 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which shares structural similarities, the preparation involves:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative | Synthesis of the bicyclic core via cyclization and condensation | High purity core compound obtained; spectral data confirm structure |
| 2 | 2-chloropropanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control (0-25°C) | Acylation reaction to introduce 2-chloropropanoyl group at 5-position | Moderate to good yields; reaction monitored by NMR and IR spectroscopy |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure 5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Purity confirmed by elemental analysis and spectral methods |
Spectroscopic and Analytical Confirmation
NMR Spectroscopy:
Proton NMR typically shows characteristic signals for the methyl group of the 2-chloropropanoyl side chain, methylene protons of the hexahydro ring, and aromatic protons of the pyridine moiety. The absence of N-H imide proton signals at low field confirms successful condensation and acylation.IR Spectroscopy:
Carbonyl stretching frequencies around 1700 cm⁻¹ confirm the presence of dione groups. Additional bands correspond to C-Cl stretching and pyridine ring vibrations.Elemental Analysis:
Confirms the molecular formula consistent with the introduction of the chloropropanoyl group.
Comparative Data of Related Compounds
| Compound | Acyl Group | Molecular Formula | Key Synthetic Notes |
|---|---|---|---|
| This compound | 2-chloropropanoyl | C10H13ClN2O3 | Acylation with 2-chloropropanoyl chloride; controlled temperature; base catalysis |
| 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 2-chlorobutanoyl | C11H15ClN2O3 | Similar acylation approach with 2-chlorobutanoyl chloride; yields influenced by chain length |
Research Findings and Optimization Notes
The acylation step is critical and sensitive to reaction conditions such as temperature, solvent choice, and base used. Triethylamine in dichloromethane at low temperatures (0-25°C) provides optimal conditions to minimize side reactions.
Purification methods such as silica gel chromatography using dichloromethane/methanol mixtures yield high-purity products suitable for pharmacological testing.
Spectral data (1H NMR, IR) and elemental analysis are essential for confirming the structure and purity of the final compound.
Analogous compounds synthesized with different acyl groups (e.g., 2-chlorobutanoyl) provide insights into the structure-activity relationship and help optimize synthetic routes.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Analytical Confirmation | Notes |
|---|---|---|---|
| Core synthesis | Cyclization of substituted pyridine derivatives | NMR, IR, elemental analysis | High purity core essential |
| Acylation reagent | 2-chloropropanoyl chloride | Reaction monitored by TLC, NMR | Use of base to neutralize HCl |
| Base | Triethylamine or similar tertiary amine | Ensures reaction completeness | Prevents side reactions |
| Solvent | Dichloromethane or similar | Facilitates acylation | Low temperature reaction preferred |
| Temperature | 0-25°C | Prevents decomposition | Controlled addition of acyl chloride |
| Purification | Column chromatography | Purity >95% | Silica gel, DCM/MeOH eluent |
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione? A: Key parameters include:
- Temperature control : Reactions involving chloropropanoyl intermediates often require low temperatures (−20°C to −15°C) to minimize side reactions, as seen in diazomethane-based syntheses of analogous pyrrolo-pyridinediones .
- Solvent selection : Dichloromethane or ethyl acetate/hexane mixtures (1:4) are effective for cyclization and purification steps, balancing solubility and reactivity .
- Purification methods : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, while recrystallization from 2-propanol may refine crystalline products .
Advanced Structural Confirmation
Q: How can researchers resolve ambiguities in the stereochemistry of hexahydro-pyrrolopyridinedione derivatives? A: Use a multi-technique approach:
- NMR spectroscopy : Analyze - and -NMR coupling constants to identify axial/equatorial substituents in the hexahydro ring system. For example, downfield shifts near δ 4.5 ppm may indicate carbonyl proximity .
- X-ray crystallography : Resolve absolute configurations, as demonstrated for cis-2-benzyl analogs, which revealed non-planar conformations critical for biological activity .
- Computational modeling : Compare experimental IR or Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate stereoisomers .
Data Contradictions in Reaction Yields
Q: How should researchers address discrepancies in reported yields for chloropropanoyl-pyrrolopyridinedione syntheses? A: Investigate variables such as:
- Reagent stoichiometry : Excess chloropropanoyl chloride (1.5–2.0 eq.) may improve acylation efficiency but risks over-reaction with secondary amines .
- Catalyst systems : Compare palladium-catalyzed cross-coupling (e.g., Pd(PPh)) versus acid-mediated cyclization methods, noting that Pd-based routes often require rigorous anhydrous conditions .
- Reaction time : Extended durations (48–72 hr) at low temperatures may enhance cyclization but could degrade thermally sensitive intermediates .
Biological Activity Assessment
Q: What experimental designs are suitable for evaluating the biological activity of this compound? A: Prioritize:
- Enzyme inhibition assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with targets like kinases or proteases, given structural similarities to pyrazolo-pyridinedione inhibitors .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 μM, monitoring apoptosis via caspase-3 activation .
- In silico docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2 or EGFR) to predict binding modes, leveraging the compound’s fused bicyclic core .
Environmental Fate and Degradation
Q: How can researchers assess the environmental persistence of this compound? A: Follow methodologies from long-term ecological studies:
- Hydrolysis studies : Expose the compound to pH 5–9 buffers at 25°C, monitoring degradation via HPLC-MS. Chlorinated pyrrolidines often show stability in neutral conditions but hydrolyze under alkaline conditions .
- Photolysis experiments : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure, quantifying byproducts like dechlorinated fragments .
- Biotic degradation : Incubate with soil microbiota or liver microsomes to identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Mechanistic Studies of Reactivity
Q: What advanced techniques elucidate the compound’s reactivity in nucleophilic substitutions? A: Employ:
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to distinguish between SN1/SN2 mechanisms at the chloropropanoyl site .
- Electrospray ionization mass spectrometry (ESI-MS) : Trap and characterize transient intermediates, such as oxonium ions formed during ring-opening reactions .
- DFT calculations : Model transition states for acyl transfer reactions, correlating activation energies with experimental rate constants .
Addressing Purity Challenges
Q: How can researchers mitigate impurities from residual solvents or byproducts? A: Implement:
- Headspace gas chromatography (HS-GC) : Detect volatile impurities (e.g., dichloromethane) below 50 ppm, adhering to ICH Q3C guidelines .
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate polar byproducts (e.g., unreacted pyridinedione precursors) .
- Thermogravimetric analysis (TGA) : Monitor solvent residues in the solid state, ensuring <0.1% w/w loss at 100–150°C .
Comparative Analysis with Structural Analogs
Q: How does this compound’s bioactivity compare to other pyrrolo-pyridinediones? A: Key distinctions include:
- Chloropropanoyl vs. benzyl groups : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl, increasing reactivity in Michael additions compared to benzyl-substituted analogs .
- Ring saturation : Hexahydro derivatives exhibit improved metabolic stability over unsaturated analogs, as shown in pharmacokinetic studies of related CNS-targeting compounds .
- Substituent position : 2-Chloro placement (vs. 3- or 4-) may sterically hinder interactions with hydrophobic enzyme pockets, reducing potency against targets like HIV protease .
Advanced Spectroscopic Characterization
Q: What NMR strategies resolve signal overlap in the hexahydro-pyrrolopyridinedione core? A: Apply:
- 2D experiments : HSQC and HMBC correlations clarify connectivity between H-3a and C-6a in the bicyclic system, resolving ambiguities from -NMR coupling .
- Variable temperature NMR : Cool samples to −40°C to slow ring inversion, splitting merged signals into distinct axial/equatorial proton resonances .
- Isotopic labeling : Synthesize - or -enriched analogs to enhance sensitivity in heteronuclear correlation spectra .
Computational Modeling for Drug Design
Q: How can molecular dynamics (MD) simulations guide derivative design? A: Focus on:
- Binding free energy calculations : Use MM-PBSA/GBSA to rank derivatives based on predicted affinities for kinase targets .
- Solvent-accessible surface area (SASA) : Optimize substituents (e.g., chloro vs. methoxy) to balance hydrophobicity and solubility .
- Conformational sampling : Identify rigid vs. flexible regions of the bicyclic core to prioritize modifications that retain bioactive conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
